5-Methyl-3-thiophenemethanol: A Technical Guide for Advanced Research
5-Methyl-3-thiophenemethanol: A Technical Guide for Advanced Research
Introduction: Unveiling a Versatile Heterocyclic Building Block
5-Methyl-3-thiophenemethanol, identified by its CAS Number 207277-11-0, is a key heterocyclic organic compound that is garnering increasing attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. Structurally, it is a derivative of thiophene, an aromatic five-membered ring containing a sulfur atom, with a methyl group at the 5-position and a hydroxymethyl substituent at the 3-position. This specific arrangement of functional groups imparts a unique combination of lipophilicity, hydrogen bonding capability, and sites for further chemical modification.
The thiophene ring itself is considered a "privileged scaffold" in drug discovery.[1] It serves as a bioisostere for the benzene ring, meaning it can often replace a phenyl group in a drug molecule while offering distinct electronic and steric properties.[2] This can lead to significant improvements in a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[2] The sulfur atom in the thiophene ring can also participate in crucial hydrogen bonding and pi-stacking interactions with biological targets like enzymes and receptors, potentially enhancing potency and selectivity.[2] The addition of a methyl group can further modulate these properties, often increasing metabolic stability and target affinity.
This technical guide provides an in-depth overview of 5-Methyl-3-thiophenemethanol, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, outline a robust synthetic protocol, explore its reactivity and potential applications, and provide essential safety and handling information.
Physicochemical Properties of 5-Methyl-3-thiophenemethanol
A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. The properties of 5-Methyl-3-thiophenemethanol are summarized in the table below.
| Property | Value | Source |
| CAS Number | 207277-11-0 | |
| Molecular Formula | C₆H₈OS | |
| Molecular Weight | 128.19 g/mol | |
| Physical Form | Liquid | |
| Purity | ≥96% | |
| InChI Code | 1S/C6H8OS/c1-5-2-6(3-7)4-8-5/h2,4,7H,3H2,1H3 | |
| InChI Key | TZUNKFFVTXJZRN-UHFFFAOYSA-N |
Note: Experimental data for some properties of 5-Methyl-3-thiophenemethanol are not widely available in the literature. In such cases, properties can be estimated based on the known values of structurally similar compounds like 3-thiophenemethanol and 3-methylthiophene.
Synthesis and Reactivity: A Strategic Approach
The synthesis of 5-Methyl-3-thiophenemethanol can be approached through several synthetic routes. A common and effective method involves the reduction of a corresponding carboxylic acid or aldehyde. Below is a detailed, field-proven protocol for its synthesis.
Experimental Protocol: Synthesis via Reduction of 5-Methylthiophene-3-carboxylic acid
This protocol outlines the reduction of 5-methylthiophene-3-carboxylic acid using lithium aluminum hydride (LiAlH₄), a powerful reducing agent for converting carboxylic acids to primary alcohols.
Materials:
-
5-Methylthiophene-3-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Cooling: Cool the suspension to 0°C using an ice-water bath.
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Addition of Starting Material: Dissolve 5-methylthiophene-3-carboxylic acid (1.0 equivalent) in a minimal amount of anhydrous diethyl ether or THF and add it to the dropping funnel. Add the solution of the carboxylic acid dropwise to the stirred suspension of LiAlH₄ at a rate that maintains the internal temperature below 10°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding water dropwise at 0°C, followed by the addition of a 15% aqueous solution of sodium hydroxide, and then more water. This is known as the Fieser workup.
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Filtration and Extraction: Filter the resulting white precipitate of aluminum salts through a pad of Celite® and wash the filter cake thoroughly with diethyl ether or THF. Collect the filtrate and wash it with a saturated aqueous solution of sodium sulfate.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 5-Methyl-3-thiophenemethanol.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product of high purity.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Lithium aluminum hydride is highly reactive with water and atmospheric moisture. An inert atmosphere is crucial to prevent its decomposition and ensure the efficiency of the reduction.
-
Anhydrous Solvents: The use of anhydrous solvents is for the same reason as maintaining an inert atmosphere – to prevent the reaction of LiAlH₄ with water.
-
Controlled Addition at Low Temperature: The reaction between LiAlH₄ and the carboxylic acid is highly exothermic. Slow, dropwise addition at 0°C is a critical safety measure to control the reaction rate and prevent a dangerous temperature increase.
-
Fieser Workup: This specific quenching procedure is designed to produce a granular precipitate of aluminum salts that is easily filterable, simplifying the workup process.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for 5-Methyl-3-thiophenemethanol.
Chemical Reactivity
The chemical reactivity of 5-Methyl-3-thiophenemethanol is dictated by its two primary functional groups: the hydroxymethyl group and the substituted thiophene ring.
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Reactions of the Hydroxymethyl Group: The primary alcohol functionality allows for a range of classical alcohol reactions. It can be easily oxidized to the corresponding aldehyde (5-methylthiophene-3-carbaldehyde) using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to the carboxylic acid (5-methylthiophene-3-carboxylic acid) with stronger oxidants such as potassium permanganate (KMnO₄). Esterification with carboxylic acids or acid chlorides is another key reaction, providing a straightforward route to a diverse array of ester derivatives.[3]
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Reactions of the Thiophene Ring: The thiophene ring is aromatic and undergoes electrophilic substitution reactions.[3] The electron-donating nature of the methyl group and the deactivating, meta-directing influence of the hydroxymethyl group (after potential coordination with the electrophile's catalyst) will influence the position of further substitution.
Applications in Research and Drug Development
The true value of 5-Methyl-3-thiophenemethanol lies in its potential as a versatile building block for the synthesis of more complex molecules with valuable biological activities. Thiophene derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[4][5]
Key Application Areas:
-
Pharmaceutical Development: This compound is an excellent starting material for the synthesis of novel drug candidates. The thiophene core can be incorporated to modulate the ADME properties of a lead compound, while the hydroxymethyl group provides a convenient handle for further molecular elaboration and the introduction of pharmacophoric features.[3][6]
-
Antiproliferative and Anticancer Agents: Many thiophene-containing compounds have demonstrated significant antiproliferative activity.[6][7] 5-Methyl-3-thiophenemethanol can be used to synthesize analogs of known anticancer agents, where the thiophene ring acts as a bioisosteric replacement for other aromatic systems.
-
Organic Synthesis: As a functionalized heterocycle, it is a valuable intermediate in multi-step organic syntheses. It can be used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[6]
-
Materials Science: The electronic properties of the thiophene ring make its derivatives suitable for the development of conductive polymers and other functional organic materials for use in sensors and organic electronics.[3]
Logical Pathway for Drug Discovery Application
Caption: Drug discovery workflow utilizing 5-Methyl-3-thiophenemethanol.
Safety, Handling, and Storage
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General Handling: Use in a well-ventilated area, preferably in a laboratory fume hood, to avoid inhalation of vapors.[8][9] Avoid contact with skin, eyes, and clothing.[10] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[10]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, seek medical attention.[11]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[11]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[11]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[8]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][9] Keep away from heat, sparks, open flames, and other ignition sources.[8]
Conclusion
5-Methyl-3-thiophenemethanol is a valuable and versatile heterocyclic building block with significant potential in drug discovery, organic synthesis, and materials science. Its unique combination of a "privileged" thiophene scaffold, a reactivity-modulating methyl group, and a synthetically useful hydroxymethyl handle makes it an attractive starting material for the development of novel, high-value compounds. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit the potential of this important chemical intermediate.
References
-
Cetiner Engineering. (n.d.). PHYSICAL PROPERTIES OF METHANOL. Retrieved from [Link]
-
Quinoline. (n.d.). 3-Thiophenemethanol CAS 7048-04-6 Manufacturer & Supplier China. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. Retrieved from [Link]
-
Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]
-
PubChem. (n.d.). 2-Thiophenemethanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
PubChem. (n.d.). Thiophene-3-methanol. Retrieved from [Link]
-
MDPI. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(13), 5123. Retrieved from [Link]
-
Bentham Science Publishers. (2024). “Thiophene”: A Sulphur Containing Heterocycle as a Privileged Scaffold. Retrieved from [Link]
-
Dakota State University. (n.d.). Compound 528075: 5-Methyl-2-thiophenemethanol, TMS. Retrieved from [Link]
-
Methanol Institute. (n.d.). METHANOL TECHNICAL DATA SHEET. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-thienyl methanol. Retrieved from [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 3-Thiophenemethanol CAS 7048-04-6 Manufacturer & Supplier China | Properties, Uses, Safety Data [quinoline-thiophene.com]
- 4. cognizancejournal.com [cognizancejournal.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. aksci.com [aksci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
